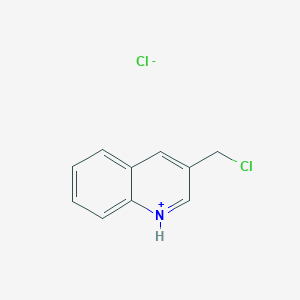
3-(Chloromethyl)quinolin-1-ium;chloride
Cat. No. B7892442
M. Wt: 214.09 g/mol
InChI Key: KZLDLNZHGOGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012967B2
Procedure details


3-Quinolinylmethanol (that prepared step (i) above) was dissolved in DCM (2 mL) and SOCl2 (5 mL) was added (dropwise initially) to the solution, which was then refluxed for 1 h. The DCM and excess SOCl2 were then removed under reduced pressure to yield the sub-title compound, which was employed directly in the next step without further purification.



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11]O)[CH:2]=1.O=S(Cl)[Cl:15]>C(Cl)Cl>[Cl-:15].[Cl:15][CH2:11][C:3]1[CH:2]=[NH+:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)CO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then refluxed for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DCM and excess SOCl2 were then removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].ClCC=1C=[NH+]C2=CC=CC=C2C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
